molecular formula C20H27N3O5S B611840 XD14

XD14

Cat. No.: B611840
M. Wt: 421.5 g/mol
InChI Key: DPBKLIVPNYGQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S/c1-6-15-18(13(5)24)12(4)21-19(15)20(26)22-16-11-14(9-10-17(16)25)29(27,28)23(7-2)8-3/h9-11,21,25H,6-8H2,1-5H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBKLIVPNYGQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C(=O)C)C)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N(CC)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is XD14 and how does it interact with its target?

A1: this compound, also known as 4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide, is a potent inhibitor of bromodomain and extra-terminal domain (BET) proteins. [, , ] These proteins, including BRD2, BRD3, BRD4, and BRDT, play a crucial role in gene expression regulation by recognizing and binding to acetylated lysine residues on histones. This compound competitively binds to the acetyl-lysine recognition site within the bromodomain of BET proteins, disrupting their interaction with histones and ultimately leading to changes in gene expression. []

Q2: What are the downstream effects of this compound treatment on cancer cells?

A2: Studies on the human breast cancer cell line MCF-7 have shown that this compound treatment leads to a significant decrease in cell proliferation. [] Metabolic profiling revealed that this compound treatment causes significant alterations in various metabolic pathways, including amino acid metabolism, fatty acid metabolism, the Krebs cycle, glycolysis, and purine and pyrimidine metabolism. [] This disruption of energy metabolism and nucleotide availability is likely a key factor contributing to the observed reduction in cancer cell proliferation. []

Q3: Has this compound shown potential as a single-agent therapy or in combination with other drugs?

A3: Research suggests that this compound derivatives demonstrate potential as both single-agent therapies and in combination with other drugs, particularly in the context of leukemia treatment. [] One study highlighted that a specific this compound derivative induced apoptosis more effectively than a combination of ricolinostat (a histone deacetylase inhibitor) and birabresib (a BET inhibitor). [] This finding suggests a potential advantage of using dual HDAC/BET inhibitors, like those derived from this compound, over combination therapies. []

Q4: Are there any structural modifications being explored to enhance this compound's activity and selectivity?

A4: Scientists are actively investigating structural modifications to the this compound scaffold to optimize its interaction with the target and potentially enhance its activity and selectivity. [] By introducing specific substitutions on the 4-acyl pyrrole backbone of this compound, researchers aim to target previously unexplored areas within the substrate recognition site of BRD4(1), potentially leading to the development of more potent and specific therapeutics for BRD4-related malignancies. []

Q5: What analytical techniques are used to study this compound?

A5: Several analytical techniques have been employed to characterize and study this compound, including:

  • Gas chromatography-mass spectrometry (GC-MS): This technique has been used for untargeted metabolic profiling of cells treated with this compound, allowing researchers to identify metabolites affected by the compound. []
  • Isothermal titration calorimetry (ITC): ITC helps determine the binding affinity and thermodynamic parameters of this compound and its derivatives with target proteins like BRD4(1). []
  • Differential scanning fluorimetry (DSF): This method is used to assess the thermal stability of proteins upon binding to ligands like this compound, providing insights into the strength of the interaction. []
  • X-ray crystallography: This technique has been employed to determine the crystal structure of BRD4(1) bound to this compound, providing valuable information about the specific interactions between the inhibitor and its target. []

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